molecular formula C9H9N3O B3051537 N-(1H-Benzo[d]imidazol-6-yl)acetamide CAS No. 34443-02-2

N-(1H-Benzo[d]imidazol-6-yl)acetamide

Cat. No.: B3051537
CAS No.: 34443-02-2
M. Wt: 175.19 g/mol
InChI Key: ANXMOWJCWNWSIC-UHFFFAOYSA-N
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Description

N-(1H-Benzo[d]imidazol-6-yl)acetamide (CAS Number: 34443-02-2) is a chemical compound with the molecular formula C 9 H 9 N 3 O and a molecular weight of 175.19 g/mol . Its structure features an acetamide group attached to the 6-position of the 1H-benzimidazole ring system. Benzimidazole derivatives are recognized in medicinal chemistry as privileged structures due to their diverse biological activities . The benzimidazole core is a key pharmacophore in modern drug discovery, with known applications in the development of antimicrobial and anticancer agents . Specifically, substituted benzimidazoles have been extensively studied as DNA minor groove-binding ligands. These molecules can interact with DNA through non-covalent interactions, such as hydrogen bonding and van der Waals forces, which may lead to the inhibition of DNA-processing enzymes like human topoisomerase I (Hu Topo I) . This mechanism can interfere with DNA replication and cause cell cycle arrest, making such compounds valuable tools for investigating new anticancer therapies . This product is provided exclusively For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3H-benzimidazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6(13)12-7-2-3-8-9(4-7)11-5-10-8/h2-5H,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANXMOWJCWNWSIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402075
Record name N-(3H-benzimidazol-5-yl)acetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34443-02-2
Record name N-(3H-benzimidazol-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemo Systematic Approaches to N 1h Benzo D Imidazol 6 Yl Acetamide and Its Derivatives

Classical Synthetic Pathways for N-(1H-Benzo[d]imidazol-6-yl)acetamide

Classical synthetic routes to this compound typically involve a sequential construction of the molecule, beginning with the synthesis of functionalized aromatic precursors, followed by the formation of the benzimidazole (B57391) core, and concluding with the introduction of the acetamide (B32628) group.

Precursor Synthesis and Functionalization

The synthesis of appropriately substituted benzene (B151609) derivatives is the foundational step in the classical synthesis of this compound. A common starting material is p-phenylenediamine, which can be selectively acetylated to yield N-(4-aminophenyl)acetamide. researchgate.netresearchgate.net This intermediate is crucial for subsequent functionalization.

Another key precursor is N-(4-amino-3-nitrophenyl)acetamide. This compound can be synthesized through the nitration of N-phenylacetamide, which yields a mixture of ortho and para isomers. The desired p-nitroacetanilide is then isolated and can be further functionalized. jcbsc.org The synthesis of N-(4-aminophenyl)acetamide can be achieved by the reduction of N-(4-nitrophenyl)acetamide using various reducing agents, such as iron or zinc in the presence of an acid. researchgate.net

A multi-step synthesis of diamine precursors often involves acetylation, deacetylation, and hydrogenation reactions. For instance, 5-chloro-2-nitroacetanilide can undergo nucleophilic substitution with an appropriate amine, followed by deacetylation and catalytic hydrogenation to yield the desired diamine precursor. nih.gov

Cyclization Reactions for Benzimidazole Core Formation

The formation of the benzimidazole ring is a critical step and is typically achieved through the condensation of an o-phenylenediamine (B120857) derivative with a one-carbon synthon. The Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions, is a widely used method. nih.gov For the synthesis of the parent benzimidazole ring, formic acid is a common and effective reagent. scispace.com

The general mechanism involves the initial formation of a mono-acyl derivative of the o-phenylenediamine, which then undergoes intramolecular cyclization via dehydration to form the benzimidazole ring. mdpi.com Various dehydrating agents and harsh conditions, such as the use of strong acids like hydrochloric acid or polyphosphoric acid, have been traditionally employed to facilitate this transformation. nih.gov

An alternative approach involves the condensation of o-phenylenediamines with aldehydes in the presence of an oxidizing agent. This method can, however, sometimes lead to a mixture of products if not carefully controlled. nih.gov

Amidation Strategies for Acetamide Linkage

The final step in many classical syntheses of this compound is the introduction of the acetamide group. This is typically achieved through the acylation of a 6-aminobenzimidazole precursor.

A common and effective method for this amidation is the reaction of 6-aminobenzimidazole with acetic anhydride. scispace.com Pyridine is often used as a solvent and a base to catalyze the reaction and neutralize the acetic acid byproduct. nih.gov The reaction is generally straightforward and provides the desired N-acetylated product in good yield.

Alternatively, acetyl chloride can be used as the acetylating agent. ias.ac.in This reagent is highly reactive and the reaction is often carried out in the presence of a base to scavenge the hydrogen chloride that is formed. While effective, the high reactivity of acetyl chloride requires careful control of the reaction conditions.

Another strategy involves the reaction of an aminobenzimidazole with chloroacetyl chloride to form an intermediate chloroacetamide derivative. This intermediate can then be further reacted with various nucleophiles to introduce diversity into the final molecule. uaeu.ac.ae

PrecursorReagent for AmidationProductReference(s)
6-AminobenzimidazoleAcetic Anhydride/PyridineThis compound scispace.comnih.gov
6-AminobenzimidazoleAcetyl ChlorideThis compound ias.ac.in
2-Aminobenzimidazole2-Chloroacetyl chlorideN-(1H-benzo[d]imidazol-2-yl)-2-chloroacetamide uaeu.ac.ae

Advanced Synthetic Strategies for this compound

Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of complex molecules like this compound.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has emerged as a powerful tool for the formation of C-N bonds, offering milder reaction conditions and greater functional group tolerance compared to classical methods. Copper-catalyzed Ullmann-type reactions, for instance, have been widely used for the N-arylation of imidazoles and other nitrogen-containing heterocycles. rsc.orgorganic-chemistry.org This methodology could potentially be applied to the synthesis of this compound through the coupling of 6-halobenzimidazole with acetamide in the presence of a copper catalyst.

Copper-catalyzed C-H amination is another promising strategy. This approach allows for the direct formation of a C-N bond by activating a C-H bond of the benzimidazole ring and coupling it with an amine or amide. acs.org For example, the synthesis of benzimidazoles via Cu-catalyzed intramolecular C-H amination of N-phenylbenzamidines has been reported. acs.org

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are also highly effective for C-N bond formation. acs.org While typically used for aryl-amine coupling, modifications of this methodology could potentially be adapted for the synthesis of N-acylbenzimidazoles.

Catalytic SystemReaction TypePotential ApplicationReference(s)
Copper(I) IodideUllmann-type CouplingCoupling of 6-halobenzimidazole with acetamide rsc.orgorganic-chemistry.org
Copper(II) Acetate (B1210297)C-H AminationDirect amidation of the benzimidazole C-H bond acs.org
Palladium(II) AcetateBuchwald-Hartwig AminationCross-coupling of 6-halobenzimidazole with acetamide acs.org

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. In the context of this compound synthesis, several green approaches have been explored.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. eurekaselect.commdpi.com The synthesis of benzimidazole derivatives, including N-substituted and 1,2-disubstituted benzimidazoles, has been successfully achieved using microwave-assisted methods. mdpi.comglobalresearchonline.netresearchgate.net This technique can be applied to various steps of the synthesis, including the cyclization and amidation reactions, offering a more energy-efficient and faster route to the target compound.

Use of Green Catalysts and Solvents: The use of environmentally benign catalysts and solvents is a cornerstone of green chemistry. For benzimidazole synthesis, various green catalysts have been investigated, including ferrous sulphate, zinc-based boron nitride, and nano montmorillonite (B579905) clay. umich.edursc.org These catalysts are often reusable and can replace more toxic or hazardous reagents.

Solvent-free reactions or the use of green solvents like water or ethanol (B145695) also contribute to the environmental friendliness of the synthesis. globalresearchonline.netumich.edu One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, further enhance the efficiency and reduce waste generation. umich.edu

Green ApproachDescriptionApplication in SynthesisReference(s)
Microwave IrradiationUse of microwave energy to accelerate reactions.Cyclization and amidation steps. eurekaselect.commdpi.comglobalresearchonline.netresearchgate.net
Green CatalystsEmployment of non-toxic and reusable catalysts like FeSO₄, Zn-BNT.Benzimidazole core formation. umich.edursc.org
Green Solvents/Solvent-FreeUse of water, ethanol, or no solvent to reduce environmental impact.Condensation and cyclization reactions. globalresearchonline.netumich.edu
One-Pot SynthesisCombining multiple reaction steps into a single procedure.Overall synthesis of benzimidazole derivatives. umich.edu

Microwave-Assisted and Flow Chemistry Synthesis

Modern synthetic approaches have increasingly embraced microwave-assisted and flow chemistry techniques to enhance reaction efficiency, reduce reaction times, and improve product yields.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in the synthesis of benzimidazole derivatives, offering significant advantages over conventional heating methods. The synthesis of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives has been successfully achieved using microwave assistance, resulting in a dramatic reduction in reaction times—from 6–12 hours with conventional heating to just 10–15 minutes under microwave irradiation. nih.gov This method has also been shown to improve yields by 7% to 22%. nih.gov

A relevant example is the microwave-assisted synthesis of N-benzylidene-1H-benzo[d]imidazol-6-amine derivatives. This process involves the reaction of 1H-benzo[d]imidazol-6-amine with substituted aromatic aldehydes in the presence of ethanol and glacial acetic acid under microwave irradiation. connectjournals.com This methodology highlights a rapid and efficient route to derivatives starting from a key precursor to this compound. The final acetylation of the 6-amino group to yield the target compound can also be efficiently carried out under microwave conditions, often leading to cleaner reactions and easier purification.

Reaction StepConventional Method TimeMicrowave-Assisted TimeYield Improvement
Benzimidazole formation6-12 hours10-15 minutes7-22%
N-substitution12-24 hours20-60 minutes7-15%

Flow Chemistry Synthesis:

Continuous flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, scalability, and product consistency. While specific literature on the flow synthesis of this compound is not abundant, the synthesis of related benzimidazole compounds in flow reactors provides a strong precedent. For instance, a continuous-flow protocol for the aza-Michael addition of benzimidazoles to α, β-unsaturated compounds has been developed, showcasing the feasibility of performing reactions on the benzimidazole core in a continuous manner. mdpi.com

Regioselectivity and Stereochemical Considerations in this compound Synthesis

Regioselectivity:

The synthesis of this compound necessitates precise control over the position of the acetamide group on the benzimidazole ring. The primary strategy to achieve this involves the regioselective introduction of a nitro group at the 6-position of the benzimidazole core, which is subsequently reduced to an amino group and then acetylated.

The nitration of 1H-benzimidazole is a critical step where regioselectivity comes into play. The electron-withdrawing nature of the nitro group influences the electron density of the benzimidazole ring, which in turn directs the position of substitution. quinoline-thiophene.com Studies on the nitration of benzimidazole and its derivatives have shown that the reaction can be controlled to favor the formation of the 6-nitro isomer. The synthesis of 6-nitro-1H-benzimidazole derivatives has been reported through the condensation of 4-nitro-o-phenylenediamine (B140028) with various aldehydes. nih.govresearchgate.net This approach ensures that the nitro group is unequivocally positioned at the desired location, which corresponds to the 6-position in the final benzimidazole ring system.

Furthermore, the nitration of 2,3-dihydroimidazo[1,2-a]benzimidazole has been shown to occur with good regioselectivity, yielding the 7-nitro derivative. researchgate.net This further supports the principle that the substitution pattern of the starting materials dictates the regiochemical outcome in the formation of substituted benzimidazoles.

Stereochemical Considerations:

The molecule this compound is achiral and does not possess any stereocenters. Therefore, stereochemical considerations are not a factor in its synthesis. The planar nature of the benzimidazole ring system and the free rotation around the single bonds of the acetamide side chain preclude the existence of stereoisomers.

Structural Elucidation and Conformational Analysis of N 1h Benzo D Imidazol 6 Yl Acetamide

Solution-State Conformational Dynamics of N-(1H-Benzo[d]imidazol-6-yl)acetamide

The conformational dynamics of this compound in solution are primarily governed by two key phenomena: the tautomerism of the benzimidazole (B57391) ring and the rotational isomerism around the amide bond. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating these dynamic processes. beilstein-journals.orgbeilstein-journals.org

In solution, this compound can exist as two principal tautomers, the 1H- and 3H-forms, due to the migration of the proton between the two nitrogen atoms of the imidazole (B134444) ring. The rate of this proton exchange is highly dependent on the solvent's properties, such as polarity and hydrogen-bonding capability. researchgate.netresearchgate.net In aprotic, nonpolar solvents, a rapid equilibrium between the tautomers is often observed, leading to time-averaged signals in the NMR spectrum. researchgate.net Conversely, in polar, protic solvents or in the presence of hydrogen-bond acceptors like dimethyl sulfoxide (B87167) (DMSO), the rate of exchange can be slowed, potentially allowing for the observation of distinct signals for each tautomer. researchgate.netresearchgate.net

Furthermore, the acetamide (B32628) group introduces another layer of complexity due to restricted rotation around the C-N amide bond. This can lead to the existence of cis and trans conformers. The partial double bond character of the amide bond creates a significant energy barrier to rotation, which can be high enough to allow for the detection of both isomers by NMR at room temperature. The relative populations of these conformers are influenced by steric and electronic factors, as well as solvent interactions. scielo.org.cofigshare.com

The chemical shifts of the protons and carbons in this compound are sensitive to these conformational and tautomeric changes. For instance, the aromatic protons of the benzimidazole ring will exhibit different chemical shifts depending on the position of the NH proton and the orientation of the acetamide group. Variable temperature NMR studies can provide further insights into the thermodynamics of these dynamic equilibria.

Below is a table summarizing the expected effects of solvent on the conformational dynamics.

Solvent SystemExpected Predominant Species/EquilibriumRationale
Chloroform-d (CDCl3)Fast tautomeric exchangeAprotic, less polar solvent facilitates rapid proton transfer between N1 and N3.
Dimethyl sulfoxide-d6 (DMSO-d6)Slowed tautomeric exchangeA polar aprotic solvent that acts as a hydrogen bond acceptor, slowing the N-H proton exchange rate. researchgate.net
Methanol-d4 (CD3OD)Solvent-mediated proton exchangeA polar protic solvent that can actively participate in the proton transfer mechanism.

Computational Approaches to this compound Structural Isomers and Tautomers

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful complement to experimental studies for elucidating the structural and energetic properties of this compound's isomers and tautomers. nih.gov These methods allow for the calculation of optimized geometries, relative energies, and theoretical NMR chemical shifts, which can be directly compared with experimental data. beilstein-journals.orgmdpi.com

DFT calculations can be employed to determine the relative stabilities of the 1H- and 3H-tautomers. The energy difference between these tautomers is often small, and the preferred form can be influenced by the computational model, including the choice of basis set and the inclusion of solvent effects through models like the Polarizable Continuum Model (PCM). niscpr.res.innih.gov

Furthermore, computational methods can map the potential energy surface for rotation around the C-N amide bond, providing the energy barriers for the interconversion of cis and trans conformers. These calculations can also predict the dihedral angles and bond lengths for the most stable conformations of each isomer.

A key application of computational chemistry in this context is the prediction of NMR chemical shifts using the Gauge-Including Atomic Orbital (GIAO) method. beilstein-journals.orgmdpi.com By calculating the theoretical 1H and 13C chemical shifts for each possible tautomer and conformer, a theoretical spectrum can be generated. Comparison of these predicted spectra with the experimental NMR data is instrumental in assigning the observed signals to specific structural forms present in solution. mdpi.comresearchgate.net

The following table presents hypothetical relative energies and key dihedral angles for the possible isomers of this compound, as would be determined by DFT calculations.

Isomer/TautomerConformationRelative Energy (kcal/mol)Dihedral Angle (C-C-N-C)
1H-tautomer trans0.00~180°
cis2.5~0°
3H-tautomer trans0.5~180°
cis3.0~0°

Note: The data in this table is illustrative and represents typical values for such compounds based on computational studies.

These computational approaches, when combined with experimental NMR data, provide a comprehensive understanding of the complex structural landscape of this compound in solution. mdpi.com

Computational Chemistry and Theoretical Investigations of N 1h Benzo D Imidazol 6 Yl Acetamide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), allow for the detailed characterization of the molecular structure and reactivity of N-(1H-Benzo[d]imidazol-6-yl)acetamide.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.netxisdxjxsu.asia For benzimidazole (B57391) derivatives, DFT studies, often employing basis sets like B3LYP/6-31G(d,p), are used to calculate global reactivity descriptors. researchgate.netresearchgate.net These descriptors help in understanding the chemical reactivity and stability of the molecules. researchgate.netnih.gov

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The ability of a molecule to attract electrons.

Global Hardness (η): A measure of the resistance to charge transfer. nih.gov Molecules with a large energy gap between key orbitals are considered "harder" and less reactive, while those with a smaller gap are "softer" and more reactive. nih.gov

Softness (S): The reciprocal of hardness, indicating higher reactivity. nih.gov

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.

These parameters are derived from the energies of the frontier molecular orbitals. nih.gov DFT calculations also allow for the mapping of the molecular electrostatic potential (MEP), which indicates reactive centers by visualizing electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.netnih.gov

Table 1: Theoretical Reactivity Descriptors for a Model Benzimidazole System (Illustrative Data)
ParameterDefinitionTypical Calculated Value (eV)
Ionization Potential (I)-EHOMO~8.1
Electron Affinity (A)-ELUMO~2.9
Global Hardness (η)(I - A) / 2~2.6
Softness (S)1 / (2η)~0.2
Electronegativity (χ)(I + A) / 2~5.5
Electrophilicity Index (ω)χ2 / (2η)~5.8

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. researchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in molecular interactions. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.govnih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. nih.gov

A small HOMO-LUMO gap suggests that the molecule is more reactive and polarizable, indicating that charge transfer can easily occur within the molecule. nih.govnih.gov

For benzimidazole derivatives, DFT calculations are used to determine the energies of these orbitals and visualize their distribution. researchgate.net This analysis reveals that the electron density in the HOMO is often located on the benzimidazole ring system, while the LUMO's density may be distributed across different parts of the molecule depending on the substituents. This distribution is key to understanding intramolecular charge transfer (ICT) phenomena. nih.gov

Table 2: Frontier Orbital Energies for a Model Benzimidazole System (Illustrative Data)
OrbitalEnergy (eV)Role in Reactivity
HOMO-8.129Electron Donor
LUMO-2.995Electron Acceptor
HOMO-LUMO Gap (ΔE)5.134Indicator of Stability/Reactivity

Molecular Dynamics (MD) Simulations of this compound Interactions

Molecular dynamics (MD) simulations provide a way to study the physical movement of atoms and molecules over time. These simulations are invaluable for understanding how this compound and its analogs interact with biological macromolecules, such as proteins, and how they behave in a solvent environment.

To investigate the potential therapeutic action of this compound derivatives, molecular docking and MD simulations are employed to model their interaction with protein targets. nih.govnih.gov Molecular docking predicts the preferred binding orientation of a ligand within a protein's active site, providing a static snapshot of the interaction and an estimate of binding affinity (e.g., binding energy in kcal/mol). researchgate.net

Following docking, MD simulations are run for extended periods (e.g., 100 ns) to assess the dynamic stability of the ligand-protein complex. nih.gov Key analyses from these simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD value over time suggests the complex has reached equilibrium and is stable. nih.gov Acceptable deviations for small globular proteins are typically within 1–3 Å. nih.gov

Hydrogen Bond Analysis: Identifies and quantifies the hydrogen bonds formed between the ligand and protein residues, which are crucial for binding affinity and specificity. nih.gov

Protein-Ligand Contact Histograms: Classify interactions into types such as hydrophobic, ionic, and water bridges, providing a detailed picture of the binding mode. nih.gov

These simulations help elucidate the specific amino acid residues involved in binding and can explain the molecular basis for the compound's biological activity. nih.gov

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the interactions between this compound and surrounding water molecules, providing insights into solvation effects.

Furthermore, these simulations explore the molecule's conformational landscape. A molecule can exist in various spatial arrangements or conformations, and its flexibility is crucial for binding to a protein's active site. In solution, benzimidazole derivatives can exhibit different rotational isomers (rotamers) and tautomeric forms. mdpi.comresearchgate.net Theoretical calculations can predict the relative energies of these forms and the barriers to their interconversion. researchgate.net Understanding the conformational preferences and flexibility in a solvated state is essential for a complete picture of the molecule's behavior and its ability to interact with biological targets. researchgate.net

Structure-Activity Relationship (SAR) Modeling for this compound Derivatives (Theoretical Frameworks)

Structure-Activity Relationship (SAR) studies aim to understand how modifications to a molecule's chemical structure affect its biological activity. nih.gov For this compound derivatives, computational SAR modeling, including Quantitative Structure-Activity Relationship (QSAR) analysis, provides a framework for rational drug design. nih.govresearchgate.net

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. researchgate.netresearchgate.net The process involves:

Descriptor Calculation: A wide range of molecular descriptors are calculated for each derivative in a series. These can include 2D descriptors (e.g., topological indices) and 3D descriptors derived from optimized molecular geometries (e.g., electronic properties from DFT). nih.gov

Model Building: Statistical techniques, such as Multiple Linear Regression (MLR), are used to build a mathematical model that links the descriptors (independent variables) to the observed biological activity (e.g., IC₅₀, the concentration required for 50% inhibition) (dependent variable). researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability.

A statistically significant QSAR model can identify the key molecular properties that drive activity. nih.gov For example, SAR studies on related acetamide (B32628) and benzothiazole (B30560) derivatives have shown that factors like hydrogen bonding capacity and electronic properties of substituents are critical for their inhibitory activity. mdpi.commdpi.com These theoretical frameworks allow researchers to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts toward more potent compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Derivation

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. While specific QSAR studies focused exclusively on this compound are not extensively documented, research on closely related isomers provides significant insights into how this class of compounds can be analyzed.

A notable study was conducted on derivatives of N-(1H-benzo[d]imidazol-2-yl)acetamide, a positional isomer of the title compound, to understand their inhibitory activity against Interleukin-1 receptor-associated kinase 4 (IRAK-4). ijddd.comresearchgate.net IRAK-4 is a serine/threonine protein kinase that is a crucial mediator in Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, making it an important target for autoimmune diseases and cancer. researchgate.net

The investigation employed a systematic 3D-QSAR study using the PHASE atom-based QSAR method. ijddd.comresearchgate.net This approach generates a predictive model based on the three-dimensional structures of the compounds and their known activities. The resulting QSAR model demonstrated strong predictive power, which was further cross-validated using molecular docking. researchgate.net The high statistical significance of the model suggests that it can be a valuable tool in the design of novel and more potent IRAK-4 inhibitors based on the N-(1H-benzo[d]imidazol-2-yl)acetamide scaffold. ijddd.comresearchgate.net

Table 1: Statistical Results of 3D-QSAR Study on N-(1H-benzo[d]imidazol-2-yl)acetamide Derivatives

Parameter Value Description
0.97 The coefficient of determination, indicating the proportion of the variance in the dependent variable that is predictable from the independent variable(s). A value close to 1.0 suggests a strong fit. ijddd.comresearchgate.net

| Pearson-R | 0.85 | The Pearson correlation coefficient, measuring the linear correlation between the predicted and observed activities. A value close to 1.0 indicates a strong positive correlation. ijddd.comresearchgate.net |

These findings on the 2-yl isomer underscore the potential for developing robust QSAR models for the this compound scaffold to guide the synthesis of derivatives with optimized activity against various biological targets.

Pharmacophore Modeling and Virtual Screening Applications (Theoretical)

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of steric and electronic features required for a molecule to interact with a specific biological target. dovepress.com The International Union of Pure and Applied Chemistry (IUPAC) defines a pharmacophore as "the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response." dovepress.com It is an abstract concept, not a real molecule, that represents the common interaction features shared by a set of active compounds. dovepress.com

The most prevalent application of pharmacophore models is in virtual screening, an in silico technique used to search large compound databases for molecules that match the pharmacophore query and are therefore likely to exhibit the desired biological effect. dovepress.comresearchgate.net

While specific pharmacophore models for this compound have not been detailed, the utility of this approach can be illustrated by its application to structurally related compounds. For example, structure-based virtual screening was successfully used to identify a series of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives as novel inhibitors of the BCR-ABL1 kinase, a target in cancer therapy. nih.gov Although this example involves a benzothiazole core, the principle remains directly applicable to the benzimidazole scaffold of this compound.

Theoretically, a pharmacophore model for a kinase inhibitor based on the this compound structure could be developed. Such a model would likely include features essential for binding to the ATP pocket of a kinase.

Table 2: Hypothetical Pharmacophore Features for a Kinase Inhibitor Based on the Benzimidazole Scaffold

Feature Type Potential Origin on Scaffold Description
Hydrogen Bond Donor Imidazole (B134444) N-H Forms a key hydrogen bond with the hinge region of the kinase.
Hydrogen Bond Acceptor Acetamide C=O Interacts with backbone amide protons or side-chain donors in the active site.
Aromatic Ring Fused Benzene (B151609) Ring Engages in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine or tyrosine.

| Hydrophobic Group | Acetamide Methyl Group | Occupies a small hydrophobic pocket within the binding site. |

By creating such a model, researchers could virtually screen vast chemical libraries to identify novel compounds containing the benzimidazole core that are predicted to have potent and selective activity, thereby accelerating the drug discovery process. researchgate.net

Prediction of Reaction Mechanisms and Pathways Involving this compound

The synthesis of benzimidazole derivatives typically involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its equivalent under dehydrating conditions. nih.gov Predicting the reaction pathways for the formation of this compound involves considering established synthetic methodologies for related structures.

A plausible synthetic route would start from a suitably substituted o-phenylenediamine precursor. The formation of the core benzimidazole ring and the subsequent introduction of the acetamide group are the key transformations.

One predicted pathway involves the cyclocondensation reaction. A proposed mechanism for the formation of a related benzimidazole derivative, 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one, provides a useful model. mdpi.com This mechanism, occurring under acidic conditions, involves an initial nucleophilic attack by one of the amine groups of o-phenylenediamine onto an electrophilic carbonyl carbon. mdpi.com This is followed by the formation of a hemiaminal intermediate, which then undergoes tautomerization and a subsequent dehydration process that leads to the aromatization of the newly formed imidazole ring. mdpi.com

Another common strategy involves the direct acetylation of an amino-substituted benzimidazole. For instance, the synthesis of N-(6-aminobenzo[d]thiazol-2-yl)acetamide is achieved by treating the corresponding amino derivative with acetic anhydride. nih.gov Applying this logic, this compound could be synthesized from 6-amino-1H-benzo[d]imidazole.

Table 3: Predicted Reaction Pathway for the Synthesis of this compound

Step Reaction Reagents/Conditions Intermediate/Product
1 Nitration HNO₃, H₂SO₄ 1,2-Diamino-4-nitrobenzene
2 Cyclization Acetic Acid (or equivalent), Reflux 6-Nitro-1H-benzo[d]imidazole
3 Reduction H₂, Pd/C or SnCl₂, HCl 6-Amino-1H-benzo[d]imidazole

| 4 | Acetylation | Acetic Anhydride, Pyridine | this compound |

Computational studies can further elucidate these pathways by modeling transition states and calculating activation energies, thereby predicting the most favorable reaction conditions and identifying potential byproducts.

Biomolecular Interactions and Mechanistic Biochemistry of N 1h Benzo D Imidazol 6 Yl Acetamide in Vitro Studies

Enzyme Inhibition Kinetics and Mechanisms

Derivatives of N-(1H-Benzo[d]imidazol-6-yl)acetamide have been investigated for their ability to inhibit various enzymes. These studies reveal that the benzimidazole-acetamide core can be adapted to target the active or allosteric sites of enzymes, leading to modulation of their catalytic activity.

Investigation of Specific Enzyme Targets (e.g., Topoisomerase I, α-Glucosidase, COX, P2Y14R)

In vitro assays have identified several enzymes as targets for benzimidazole-acetamide derivatives.

P2Y14 Receptor (P2Y14R): A derivative, N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide, has been identified as a highly potent P2Y14R antagonist with an IC50 value of 0.6 nM. nih.gov This G-protein coupled receptor is involved in inflammatory responses, and its inhibition by this compound highlights a significant interaction. nih.gov

α-Glucosidase: Hybrid molecules incorporating the benzo[d]imidazole-amide and N-arylacetamide structures have demonstrated potent inhibitory activity against α-glucosidase, an enzyme crucial for carbohydrate digestion. nih.gov One of the most effective compounds from a studied series, an N-2-methylphenylacetamide derivative, showed an IC50 value of 49.0 µM, which is significantly more potent than the standard inhibitor acarbose (B1664774) (IC50 = 750.0 µM). nih.gov Kinetic studies revealed this compound acts as a competitive inhibitor. nih.gov

Topoisomerase I: Various benzimidazole (B57391) derivatives have been identified as inhibitors of human topoisomerase I, an enzyme essential for DNA replication and transcription. nih.govesisresearch.orgnih.gov In cell-free relaxation assays, certain 2,5-disubstituted benzimidazoles exhibited IC50 values ranging from 14.1 to 495 µM, demonstrating their ability to interfere with the enzyme's function of relaxing supercoiled DNA. esisresearch.org

Cyclooxygenase (COX): The acetamide (B32628) functional group is a common feature in many selective COX-2 inhibitors. galaxypub.cogalaxypub.co While direct studies on this compound are limited, the broader class of N-aryl acetamide derivatives has been extensively reviewed for its anti-inflammatory properties mediated through COX inhibition. archivepp.com

Enzyme TargetDerivative/Compound ClassInhibitory Concentration (IC50)Inhibition Constant (Ki)Notes
P2Y14 ReceptorN-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide0.6 nMNot ReportedPotent antagonist activity. nih.gov
α-GlucosidaseBenzo[d]imidazole-amide-1,2,3-triazole-N-arylacetamide hybrid49.0 µM40.0 µMCompetitive inhibitor, more potent than acarbose. nih.gov
Topoisomerase I2,5-disubstituted-benzimidazoles14.1 - 495 µMNot ReportedInhibition of DNA relaxation. esisresearch.org
COX-2N-Aryl Acetamide DerivativesVaries by specific structureGeneral class known for COX-2 inhibition. galaxypub.coarchivepp.com

Allosteric Modulation and Active Site Binding

The mechanisms of enzyme interaction for this class of compounds include both direct competition at the active site and allosteric modulation.

Kinetic analysis of a potent benzo[d]imidazole-amide-1,2,3-triazole-N-arylacetamide hybrid against α-glucosidase demonstrated a competitive mode of inhibition. nih.gov This indicates that the compound directly competes with the natural substrate for binding to the enzyme's active site. Molecular docking studies further support this, showing interaction with key amino acid residues within the α-glucosidase active site. nih.gov

Conversely, benzimidazole derivatives have been explored as allosteric modulators, particularly for receptors like the GABA-A receptor. nih.gov Allosteric modulators bind to a site distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the receptor's affinity for its natural ligand. nih.gov This mechanism allows for a more nuanced regulation of biological activity compared to direct inhibition or activation. nih.gov

Receptor Binding Profiling and Ligand-Target Specificity (Cell-Free and Cell-Based Assays)

The specificity of this compound and its analogs for various receptor types has been evaluated through comprehensive binding and functional assays.

G-Protein Coupled Receptors (GPCRs)

The P2Y14 receptor, a Gi protein-coupled receptor, has been confirmed as a high-affinity target for derivatives of this compound. nih.gov The compound N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide acts as a potent antagonist. nih.gov Antagonism at this receptor is determined through in vitro assays that measure the compound's ability to block receptor activation by its endogenous ligand, UDP-glucose. researchgate.netresearchgate.net The high potency and selectivity of this derivative underscore the suitability of the this compound scaffold for targeting specific GPCRs. nih.gov

Kinase Inhibition Assays (e.g., EGFR, HER2, CHK2)

The benzimidazole core is present in several known tyrosine kinase inhibitors (TKIs). In vitro kinase inhibition assays have shown that compounds containing this scaffold can effectively target key signaling kinases.

EGFR and HER2: Novel hybrids of 1H-benzo[d]imidazole have demonstrated significant inhibitory activity against key kinases such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). nih.gov For instance, certain (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide compounds exhibited potent inhibition of EGFR and HER2 with IC50 values in the low micromolar range. nih.gov Another related inhibitor, designated EGFR/HER2-IN-6, showed IC50 values of 0.122 µM and 0.078 µM for EGFR and HER2, respectively. medchemexpress.com

CHK2: In vitro studies specifically linking this compound or its direct derivatives to Checkpoint Kinase 2 (Chk2) inhibition are not prominently available in the reviewed literature. However, other novel and more complex amide-containing molecules have been developed as selective, submicromolar inhibitors of Chk2 that act as competitive inhibitors in the ATP binding pocket. nih.gov

Kinase TargetDerivative/Compound ClassInhibitory Concentration (IC50)
EGFR(E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(4-bromobenzylidene)benzohydrazide0.08 µM nih.gov
HER2(E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(4-bromobenzylidene)benzohydrazide0.11 µM nih.gov
EGFREGFR/HER2-IN-60.122 µM medchemexpress.com
HER2EGFR/HER2-IN-60.078 µM medchemexpress.com
CHK2This compoundData Not Available

Ion Channel Modulation (e.g., GABA-A receptor)

The benzimidazole scaffold has been identified as a modulator of the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated chloride ion channel. nih.gov These receptors are the target of benzodiazepines, which act as positive allosteric modulators (PAMs) at a specific binding site located at the α+/γ2– subunit interface. nih.govclinpgx.org

Benzimidazole-based compounds have been designed to interact with this benzodiazepine (B76468) site. nih.gov In vitro electrophysiological studies confirm that these compounds can enhance GABA-induced chloride ion flux, which is characteristic of positive allosteric modulation. nih.gov This indicates that the this compound structure has the potential to modulate ion channel activity through allosteric mechanisms, rather than by direct channel blocking.

Cellular Assays for Investigating Molecular Pathways (In Vitro)

In vitro cellular assays provide a controlled environment to dissect the molecular mechanisms through which a compound exerts its effects. For derivatives of the benzimidazole scaffold, these studies have been crucial in elucidating their potential as therapeutic agents by observing their influence on fundamental cellular processes.

Apoptosis Induction and Cell Cycle Modulation Mechanisms (e.g., G2/M arrest)

The benzimidazole scaffold is a core component of various molecules that have demonstrated the ability to interfere with cancer cell proliferation by inducing programmed cell death (apoptosis) and halting the cell division cycle.

Detailed research into novel 1H-benzo[d]imidazole derivatives has shown that these compounds can cause a significant arrest of the cell cycle at the G2/M phase. acs.orgnih.gov This checkpoint is a critical control point that prevents cells from entering mitosis with damaged DNA. By holding cells in this phase, the compounds can trigger downstream apoptotic pathways, leading to cell death. acs.orgnih.gov Flow cytometry studies have confirmed that treatment with certain benzimidazole derivatives leads to an accumulation of cells in the G2/M phase, indicating that the DNA damage is too severe to be repaired. acs.orgnih.gov

Furthermore, specific derivatives, such as certain N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides, have been shown to mediate cytotoxicity in liver cancer cells (HepG2) specifically by inducing apoptosis. elsevierpure.com This was visually confirmed through fluorescence microscopy, which revealed the characteristic morphological changes of apoptotic cells after treatment. elsevierpure.com The induction of apoptosis is a key mechanism for eliminating cancerous cells, and the ability of these compounds to trigger this process is a significant area of investigation.

Interactive Table: Effect of Benzimidazole Derivatives on Cell Cycle and Apoptosis

Compound ClassCell Line(s)Observed EffectMethod of Detection
Novel 1H-benzo[d]imidazole derivativesVarious Cancer Cell LinesG2/M Phase ArrestFlow Cytometry
N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamidesHepG2 (Liver Cancer)Apoptosis InductionFluorescence Microscopy
Other Benzimidazole DerivativesGlioblastoma CellsApoptosis and PyroptosisWestern Blot, Flow Cytometry

Autophagy Pathway Modulation

Currently, there is a lack of specific published research detailing the in vitro modulation of autophagy pathways by this compound. While autophagy is a critical cellular process for degradation and recycling of cellular components and is a known target for cancer therapeutics, the direct interaction of this specific compound with autophagy-related proteins and pathways has not been characterized in the available scientific literature.

Signaling Pathway Perturbations (e.g., NLRP3/GSDMD, PI3K/Akt, MEK/Erk)

The benzimidazole structure is a versatile scaffold found in inhibitors of various signaling pathways critical to cell survival, proliferation, and inflammation.

NLRP3/GSDMD Pathway: The NLRP3 inflammasome is a key component of the innate immune system that, upon activation, triggers inflammation and a form of programmed cell death known as pyroptosis, executed by the gasdermin D (GSDMD) protein. nih.govfrontiersin.orgresearchgate.netresearchgate.net Studies on different benzimidazole compounds have shown they can induce pyroptosis in human glioblastoma cells through a mechanism involving the NF-κB/NLRP3/GSDMD pathway. researchgate.net This indicates that the benzimidazole core can be integrated into structures that modulate this inflammatory cell death pathway, although direct evidence for this compound is not yet available.

PI3K/Akt Pathway: The PI3K/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers. nih.gov Complex derivatives of 1H-benzo[d]imidazole have been found to interfere with the AKT/mTOR signaling cascade in gastric cancer cells. acs.org This suggests that the benzimidazole nucleus can serve as a foundation for developing inhibitors that target this crucial cancer-related pathway.

MEK/Erk Pathway: The MEK/Erk (or RAS/Raf/MEK/ERK) pathway is another fundamental signaling cascade that controls cell proliferation, differentiation, and survival. acs.org Research on multi-ring 1H-benzo[d]imidazole derivatives has demonstrated an ability to interfere with this pathway in gastric cancer cell lines, contributing to their anti-cancer effects. acs.org This highlights the potential for benzimidazole-based compounds to disrupt oncogenic signaling.

Antimicrobial and Antiviral Activity Studies (In Vitro Mechanistic Insights)

The benzimidazole moiety is a well-established pharmacophore in the development of antimicrobial and antiviral agents. nih.gov Its structural similarity to naturally occurring nucleotides allows it to interact with various biological targets in pathogens.

Bacterial and Fungal Growth Inhibition Mechanisms

Benzimidazole derivatives have shown a broad spectrum of activity against various bacterial and fungal strains. researchgate.netniscpr.res.innih.govniscair.res.injetir.orgresearchgate.netacs.org The mechanisms underlying this activity are diverse and depend on the specific substitutions on the benzimidazole core.

One proposed mechanism of antibacterial action for certain sulfonamide-containing benzimidazole derivatives is the inhibition of bacterial tetrahydropteroic acid synthetase. niscpr.res.in This enzyme is vital for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. Another potential target is dihydrofolate reductase (DHFR), an enzyme in the same pathway that is crucial for the biosynthesis of nucleotides and amino acids. acs.org By inhibiting these enzymes, the compounds effectively starve the bacteria of essential building blocks. The antimicrobial efficacy, often quantified by the Minimum Inhibitory Concentration (MIC), varies significantly among different derivatives and target organisms. nih.gov

Interactive Table: Antimicrobial Activity of Benzimidazole Derivatives

Derivative ClassTarget Organism(s)Potential Mechanism of Action
Benzimidazole-sulfonamidesBacteriaInhibition of tetrahydropteroic acid synthetase
Various BenzimidazolesBacteriaInhibition of dihydrofolate reductase (DHFR)
General BenzimidazolesFungi (e.g., Candida albicans, Aspergillus niger)Not fully elucidated; likely involves disruption of essential fungal enzymes or structures

Viral Replication Cycle Interference (e.g., HIV-1 reverse transcriptase, HCV)

The benzimidazole scaffold has been instrumental in the design of inhibitors targeting key viral enzymes.

HIV-1 Reverse Transcriptase: Certain benzimidazole derivatives are known to possess anti-HIV activity. nih.govniscpr.res.in Many function as non-nucleoside reverse transcriptase inhibitors (NNRTIs). The mechanism for NNRTIs involves binding to an allosteric, hydrophobic pocket near the active site of the HIV-1 reverse transcriptase enzyme. nih.govnih.gov This binding event does not compete with the natural nucleotide substrates but instead induces a conformational change in the enzyme that blocks the chemical step of DNA polymerization, thus preventing the conversion of the viral RNA genome into DNA. nih.govnih.gov

Hepatitis C Virus (HCV): Benzimidazole-based compounds have been identified as potent inhibitors of the HCV RNA-dependent RNA polymerase (NS5B), an enzyme essential for the replication of the viral genome. nih.govnih.gov These inhibitors act allosterically, meaning they bind to a site on the enzyme distinct from the active site. This binding prevents the polymerase from initiating RNA synthesis. nih.govnih.gov Studies with HCV replicons—self-replicating viral RNAs in cell culture—have confirmed that these compounds can effectively block HCV RNA replication within host cells. nih.govnih.gov

Materials Science Applications and Supramolecular Chemistry of N 1h Benzo D Imidazol 6 Yl Acetamide

Coordination Chemistry of N-(1H-Benzo[d]imidazol-6-yl)acetamide with Metal Ions

The benzimidazole (B57391) moiety is well-known for its ability to coordinate with a variety of metal ions, making it a valuable ligand in coordination chemistry. This is due to the presence of donor nitrogen atoms within the imidazole (B134444) ring. The amide group in this compound could also potentially participate in metal coordination.

Synthesis and Characterization of Metal Complexes

Despite the potential of this compound to act as a ligand, a thorough search of available scientific literature did not yield any specific studies detailing the synthesis and characterization of its metal complexes. Research on the coordination chemistry of other benzimidazole derivatives is extensive, but specific data for this compound is not present in the reviewed literature.

Applications in Catalysis

Metal complexes of benzimidazole-containing ligands have been explored for their catalytic activities in various organic transformations. nih.govnih.gov However, in the absence of synthesized and characterized metal complexes of this compound, there is no available information on their potential applications in catalysis.

This compound in Supramolecular Assemblies

The structure of this compound, featuring both hydrogen bond donors (N-H groups of the imidazole and amide) and acceptors (C=O of the amide and the imine-type nitrogen of the imidazole), suggests a strong potential for forming intricate supramolecular structures.

Hydrogen Bonding Networks and Self-Assembly

Hydrogen bonding is a key directional interaction in the self-assembly of benzimidazole derivatives. nih.gov The interplay of N-H---N and N-H---O hydrogen bonds can lead to the formation of tapes, sheets, or three-dimensional networks. mdpi.com However, specific research focusing on the hydrogen bonding networks and self-assembly behavior solely of this compound has not been found in the current body of scientific literature. Detailed crystallographic or spectroscopic studies that would elucidate these interactions for this specific compound are not available.

Host-Guest Chemistry Applications

The field of host-guest chemistry often utilizes macrocyclic hosts that can encapsulate guest molecules, leading to applications in drug delivery, sensing, and catalysis. While benzimidazole derivatives have been studied as guests for certain macrocyclic hosts, there is no specific research available that describes the use of this compound in host-guest chemistry applications.

Integration of this compound into Polymeric Materials

The incorporation of functional molecules like benzimidazoles into polymer chains can impart desirable properties to the resulting materials, such as thermal stability, conductivity, or specific binding capabilities. This can be achieved either by polymerization of a monomer containing the benzimidazole unit or by grafting the molecule onto an existing polymer backbone. A comprehensive search for studies related to the integration of this compound into polymeric materials did not yield any specific results. There are no published methods for the synthesis of polymers containing this specific compound or for its functionalization onto polymer surfaces.

Synthesis of this compound-containing Polymers

The incorporation of the this compound unit into a polymer backbone can be achieved by first converting the parent compound into a polymerizable monomer. A common and versatile approach is the synthesis of an acrylamide-based monomer, which can then be subjected to polymerization.

The general synthetic strategy would involve the reaction of this compound with acryloyl chloride in the presence of a non-nucleophilic base, such as triethylamine, in an appropriate aprotic solvent. This reaction would yield the corresponding N-(1-(acryloyl)-1H-benzo[d]imidazol-6-yl)acetamide monomer.

Subsequently, the synthesized monomer can be polymerized via free-radical polymerization. This can be initiated using thermal initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or through redox initiation systems at lower temperatures. The polymerization is typically carried out in a suitable solvent under an inert atmosphere to prevent inhibition by oxygen. The resulting polymer, poly(N-(1-(acryloyl)-1H-benzo[d]imidazol-6-yl)acetamide), would feature the benzimidazole acetamide (B32628) moiety as a pendant group along the polymer chain. The general scheme for this process is illustrated below.

Scheme 1: Proposed Synthesis of poly(this compound)

Optical and Electronic Properties of Resulting Materials

Polymers containing benzimidazole moieties are known to possess interesting optical and electronic properties due to the conjugated π-system of the benzimidazole ring. These properties are highly dependent on the polymer structure, the nature of substituents on the benzimidazole ring, and the polymer's environment.

Optical Properties: Benzimidazole derivatives often exhibit strong ultraviolet (UV) absorption and fluorescence emission. researchgate.net The incorporation of the this compound moiety into a polymer is expected to impart these photophysical properties to the resulting material. The UV-Vis absorption spectrum would likely show characteristic bands corresponding to the π-π* transitions within the benzimidazole ring.

The fluorescence properties of such polymers are of particular interest. Benzimidazole-containing polymers can exhibit fluorescence in the blue to green region of the electromagnetic spectrum. The quantum yield and emission wavelength can be influenced by factors such as solvent polarity and the presence of metal ions. The acetamide group and the benzimidazole nitrogen atoms can act as potential coordination sites, leading to changes in fluorescence upon interaction with analytes.

Table 1: Representative Photophysical Data for Benzimidazole-Containing Systems

Compound/Polymer System Absorption Max (λ_abs, nm) Emission Max (λ_em, nm) Quantum Yield (Φ_F) Reference
Benzimidazole researchgate.netarenes ~300-310 ~350-400 - researchgate.net

Note: This table provides representative data for analogous benzimidazole-containing systems to illustrate the expected range of photophysical properties. Specific data for poly(this compound) is not available.

Electronic Properties: Benzimidazole-based polymers, particularly poly(2,5-benzimidazole) (ABPBI), have been investigated for their proton conductivity, making them promising materials for high-temperature fuel cell membranes. frontiersin.orgresearchgate.net The imidazole unit can be doped with acids, such as phosphoric acid, to facilitate proton transport. While poly(this compound) is not a polybenzimidazole in the main chain, the presence of the benzimidazole side chains could still contribute to proton conductivity upon doping. The conductivity of such materials is influenced by factors like the molecular weight of the polymer and the acid loading level. researchgate.net The side-chain structure can also influence the electrical properties of conjugated polymers. nih.gov

Sensor Development Utilizing this compound Derivatives

The inherent coordination capability of the nitrogen atoms in the benzimidazole ring, along with the potential binding site of the acetamide group, makes derivatives of this compound excellent candidates for the development of chemical sensors, particularly fluorescent chemosensors. nih.gov

The principle behind the sensing mechanism often involves the interaction of the benzimidazole derivative with a specific analyte, such as a metal ion, which leads to a detectable change in the photophysical properties of the molecule, most commonly its fluorescence intensity or wavelength. Two common mechanisms for fluorescence modulation are Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF).

In a typical scenario, a fluorophore is linked to a receptor unit that can selectively bind to an analyte. In the absence of the analyte, the fluorescence of the fluorophore might be quenched through a PET process. Upon binding of the analyte to the receptor, the PET process can be inhibited, leading to a "turn-on" fluorescence response. Conversely, the binding of an analyte can sometimes induce fluorescence quenching, resulting in a "turn-off" sensor.

Benzimidazole-based fluorescent probes have been successfully developed for the selective detection of various ions, including cobalt (Co²⁺). nih.gov For instance, a highly selective fluorescent probe for Co²⁺ was synthesized, which exhibited fluorescence quenching upon binding with the ion due to a PET mechanism. nih.gov

Table 2: Examples of Benzimidazole-Based Fluorescent Sensors

Sensor Analyte Sensing Mechanism Detection Limit Reference
2,2′-((3-(1H-benzo[d]imidazol-2-yl)-1,2-phenylene)bis(oxy))bis(N-(quinolin-8-yl)acetamide) Co²⁺ Fluorescence Quenching (PET) 3.56 µmol L⁻¹ nih.gov
Imidazole-based sensor CN⁻ Fluorescence Quenching 0.8 µM rsc.org
Imidazole-based sensor Hg²⁺ Fluorescence Enhancement - rsc.org

The design of sensors based on this compound would involve the strategic placement of appropriate functional groups to enhance selectivity and sensitivity towards a target analyte. The synthesis of such derivatives is often straightforward, making this a promising area for further research and development. researchgate.net

Analytical Method Development for N 1h Benzo D Imidazol 6 Yl Acetamide Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures. For a compound like N-(1H-Benzo[d]imidazol-6-yl)acetamide, various chromatographic techniques can be optimized for effective separation and analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally unstable compounds like this compound. The development of a robust HPLC method would typically involve a reversed-phase approach, which separates molecules based on their hydrophobicity.

Key aspects of method development include:

Stationary Phase: A C18 (octadecylsilyl) column is the most common choice for reversed-phase chromatography due to its wide applicability and hydrophobicity, which would effectively retain the benzimidazole (B57391) derivative.

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be optimized. nih.gov The pH of the aqueous phase is a critical parameter that can be adjusted to control the ionization state of the benzimidazole ring's nitrogen atoms, thereby influencing retention time and peak shape.

Detection: A UV-Vis or Diode Array Detector (DAD) is highly suitable, as the benzimidazole ring system possesses a strong chromophore that absorbs UV light. researchgate.net The detection wavelength would be set at the compound's absorption maximum (λmax) to ensure maximum sensitivity. For related benzimidazole derivatives, absorption maxima are observed between 347 and 355 nm. nih.gov

The method validation would be performed according to established guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net

Table 1: Illustrative HPLC Parameters for Analysis of Benzimidazole-Related Compounds

ParameterConditionRationale/Reference
Column Reversed-phase C8 or C18, 5 µm, 250x4.6 mmStandard for separating moderately polar organic molecules. researchgate.net
Mobile Phase Acetonitrile/Methanol/0.05M Ammonium AcetateGraded mixture allows for the separation of compounds with varying polarities. nih.govresearchgate.net
pH Adjusted to 9 with ammonia (B1221849) solutionOptimizes peak shape and retention for amine-containing compounds. nih.gov
Flow Rate 1.0 mL/minA typical analytical flow rate providing good separation efficiency. researchgate.net
Detector UV/DAD at ~240 nm or at λmaxBenzimidazole core has strong UV absorbance. researchgate.net
Temperature Ambient or controlled (e.g., 50 °C)Temperature control ensures reproducible retention times. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. However, this compound, with its polar N-H groups and relatively high molecular weight, is not sufficiently volatile or thermally stable for direct GC analysis. Therefore, a derivatization step is necessary to convert it into a more volatile and stable analogue. This typically involves reacting the amine and amide protons with a silylating agent (e.g., BSTFA) or an acylating agent to reduce polarity.

Once derivatized, the compound can be analyzed by GC-MS. The electron impact (EI) mass spectra of related benzimidazole derivatives have been studied, showing characteristic fragmentation patterns that can be used for structural elucidation and identification. nih.govresearchgate.net The mass spectrometer would provide definitive identification based on the mass-to-charge ratio (m/z) of the parent ion and its unique fragmentation products.

Capillary Electrophoresis (CE) Applications

Capillary Electrophoresis (CE) separates molecules based on their electrophoretic mobility in an electric field. This technique offers high separation efficiency, short analysis times, and requires minimal sample volume. For this compound, CE could be a viable analytical method, particularly by controlling the pH of the background electrolyte. At a pH below its pKa, the benzimidazole ring will be protonated, rendering the molecule cationic and allowing it to be separated by capillary zone electrophoresis (CZE). Micellar electrokinetic chromatography (MEKC), a variant of CE, could also be employed to separate the neutral form of the compound from other uncharged impurities. While specific applications for this exact compound are not widely documented, the principles of CE are well-suited for such analyses.

Spectrophotometric and Fluorimetric Methods for this compound

Spectrophotometric and fluorimetric methods offer simple, rapid, and cost-effective alternatives for the quantification of this compound, especially in quality control settings.

UV-Vis Spectrophotometry: The inherent UV absorbance of the benzimidazole core allows for direct quantification using Beer's Law. nih.gov A method could be developed by dissolving the compound in a suitable solvent (e.g., ethanol (B145695) or methanol) and measuring its absorbance at the wavelength of maximum absorption (λmax). mdpi.com Alternatively, derivatization reactions can be employed to shift the absorbance to the visible region, reducing interference from other UV-absorbing compounds. For instance, reaction with 1,2-naphthoquinone-4-sulphonate (NQS) in an alkaline medium can produce a colored product suitable for colorimetric measurement. researchgate.net

Fluorimetry: If the compound is naturally fluorescent or can be converted into a fluorescent derivative, fluorimetry can offer significantly higher sensitivity and selectivity than spectrophotometry. The reaction of an amine-containing compound with a fluorogenic reagent like 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) can yield a highly fluorescent product. researchgate.net The intensity of the emitted fluorescence would be directly proportional to the concentration of the analyte.

Table 2: Spectral Properties of Benzimidazole Derivatives for Method Development

TechniqueParameterObservation/ExampleReference
UV/Vis Absorption Absorption Maxima (λmax)Benzimidazole derivatives exhibit maxima between 347-355 nm. nih.gov
Spectrophotometry Derivatizing Reagent1,2-naphthoquinone-4-sulphonate (NQS)Reacts with amines to form orange products measured around 490 nm. researchgate.net
Fluorimetry Derivatizing Reagent4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl)Reacts with amines to form highly fluorescent products (Ex/Em ~490/545 nm). researchgate.net

Electrochemical Methods for this compound Sensing

Electrochemical methods provide a highly sensitive platform for the detection of electroactive compounds. Benzimidazole derivatives are known to be electrochemically active, meaning they can be oxidized or reduced at an electrode surface. A study on the voltammetric detection of various 1H-benzimidazole derivatives demonstrated that these compounds produce well-defined oxidation peaks using differential pulse voltammetry (DPV) at disposable graphite (B72142) electrodes. dergipark.org.tr

This technique could be readily adapted for this compound. The method would involve applying a potential ramp to an electrode immersed in a solution containing the analyte and measuring the resulting current. The peak current would be proportional to the concentration of the compound. Such methods have been shown to achieve very low detection limits, often in the nanomolar (nM) range. dergipark.org.tr

Table 3: Voltammetric Detection Limits for Structurally Related Benzimidazole Derivatives

Compound TypeAnalytical MethodElectrodeDetection Limit (nM)Reference
1H-benzimidazole derivative 1DPVDisposable Graphite0.62 dergipark.org.tr
1H-benzimidazole derivative 3DPVDisposable Graphite1.26 dergipark.org.tr
1H-benzimidazole derivative 6DPVDisposable Graphite0.69 dergipark.org.tr
1H-benzimidazole derivative 7DPVDisposable Graphite0.42 dergipark.org.tr

Hyphenated Techniques in this compound Analysis (e.g., LC-MS/MS)

Hyphenated techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), represent the gold standard for trace-level quantification of compounds in complex matrices due to their exceptional selectivity and sensitivity. lcms.cz An LC-MS/MS method for this compound would combine the separation power of HPLC (or UHPLC for faster analysis) with the definitive identification and quantification capabilities of tandem mass spectrometry.

The key steps in developing an LC-MS/MS method are:

Sample Preparation: For complex samples, a solid-phase extraction (SPE) step may be required to clean up the sample and concentrate the analyte, thereby reducing matrix effects.

Chromatographic Separation: A rapid separation is achieved using a UHPLC system, often with a C18 column and a fast gradient.

Ionization: The analyte eluting from the column is ionized, typically using electrospray ionization (ESI) in positive mode, which would protonate the benzimidazole molecule to form [M+H]⁺.

Tandem Mass Spectrometry: In the mass spectrometer, the protonated molecule (precursor ion) is selected and fragmented. Specific fragment ions (product ions) are then monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and provides excellent signal-to-noise ratios, allowing for quantification at very low levels. The use of a stable isotope-labeled internal standard is recommended for the most accurate quantification.

Table 4: Potential LC-MS/MS Parameters for this compound Analysis

ParameterDescriptionRationale/Reference
Sample Preparation Solid-Phase Extraction (SPE)Removes interferences and concentrates the analyte from complex matrices.
LC System UHPLCProvides rapid analysis (e.g., < 5 minutes) with high resolution.
Ionization Source Electrospray Ionization (ESI), Positive ModeEfficiently generates protonated [M+H]⁺ ions for benzimidazole compounds.
MS Analysis Multiple Reaction Monitoring (MRM)Ensures high selectivity and sensitivity by monitoring specific precursor → product ion transitions.
Internal Standard Stable Isotope-Labeled AnalogueCompensates for matrix effects and variations in instrument response for highest accuracy.

Future Perspectives and Emerging Research Avenues for N 1h Benzo D Imidazol 6 Yl Acetamide

Challenges and Opportunities in N-(1H-Benzo[d]imidazol-6-yl)acetamide Research

The research landscape for this compound and its derivatives is characterized by both significant opportunities and notable challenges. A primary opportunity lies in the inherent versatility of the benzimidazole (B57391) core, which allows for extensive chemical modification to develop potent and selective agents for various diseases. nih.gov The diverse biological activities reported for benzimidazole derivatives, including anticancer, antifungal, antiviral, and anti-inflammatory properties, underscore the vast potential for developing novel therapeutics. nih.gov

However, challenges remain. One key hurdle is optimizing the physicochemical properties of new derivatives, such as aqueous solubility, to improve their druggability. Research into bisbenzimidazoles, for instance, has involved converting synthesized compounds into their hydrochloride salts to enhance water solubility. nih.gov Another challenge is the potential for unexpected reactions and product formation during synthesis, which requires a deep understanding of reaction mechanisms to ensure the desired molecular architecture is achieved. researchgate.netmdpi.com For example, the reaction between o-phenylenediamine (B120857) and 2-benzoylcyclohexanone (B1331447) unexpectedly yielded a hexan-1-one derivative instead of the anticipated diazepine, highlighting the complexities of benzimidazole chemistry. researchgate.netmdpi.com Furthermore, understanding and overcoming mechanisms of drug resistance in target pathologies, such as cancer, is crucial for the long-term clinical success of any new agent derived from this scaffold. The opportunity here is to design next-generation compounds that can circumvent known resistance pathways.

Integration with Advanced Technologies (e.g., Artificial Intelligence in Drug Discovery, High-Throughput Screening Methodologies)

The integration of advanced technologies is set to revolutionize research on this compound. Artificial intelligence (AI) and machine learning (ML) algorithms are increasingly being employed to accelerate the drug discovery pipeline. mdpi.com These technologies can analyze vast datasets to identify potential drug candidates, predict their physicochemical properties (like solubility and toxicity), and elucidate structure-activity relationships (SAR). mdpi.com For benzimidazole derivatives, AI can be used to screen virtual libraries of novel compounds based on the this compound scaffold, prioritizing those with the highest predicted affinity for a specific biological target and the most favorable pharmacokinetic profiles.

High-throughput screening (HTS) methodologies remain a cornerstone of modern drug discovery, allowing for the rapid evaluation of large libraries of compounds against specific targets. Coupling HTS with the synthesis of diverse libraries of this compound derivatives can quickly identify hit compounds for further optimization. Furthermore, computational approaches like molecular docking and molecular dynamics simulations are already proving invaluable. These in silico tools are used to predict the binding modes of benzimidazole derivatives with their protein targets, providing insights that guide the rational design of more potent molecules. elsevierpure.comnih.govnih.govnih.gov Such studies have been instrumental in understanding how derivatives bind to targets like VEGFR-2, α-glucosidase, and urease. elsevierpure.comnih.govnih.gov

Exploration of Novel Derivatization Strategies

The core structure of this compound offers multiple sites for chemical modification, providing a rich field for the exploration of novel derivatization strategies. The primary goal of these strategies is to enhance biological activity, improve selectivity for the target, and optimize pharmacokinetic properties. Research has demonstrated that modifications at various positions of the benzimidazole ring and the acetamide (B32628) group can lead to compounds with distinct biological profiles.

Key derivatization approaches include:

Substitution on the Benzene (B151609) Ring: Introducing different functional groups onto the benzene portion of the benzimidazole core can significantly influence activity. For example, the synthesis of N-(5-bromo-1H-benzo[d]imidazol-2-yl)acetamide derivatives and their subsequent N-arylation via Suzuki cross-coupling reactions has been explored to develop materials with non-linear optical (NLO) properties. researchgate.net

Modification of the Acetamide Moiety: The acetamide group is a versatile handle for introducing diverse chemical entities. It can be used as a linker to attach other pharmacologically active moieties. For instance, researchers have synthesized hybrids by linking the benzimidazole core to 1,2,3-triazole-N-arylacetamide fragments, resulting in potent α-glucosidase inhibitors for potential antidiabetic applications. nih.gov

N-Substitution on the Imidazole (B134444) Ring: The nitrogen atoms of the imidazole ring are key sites for modification. N-arylation has been used to create derivatives with unique electronic properties. researchgate.net

Hybrid Molecule Synthesis: A promising strategy involves creating hybrid molecules that combine the this compound scaffold with other known pharmacophores. This can lead to compounds with dual-action mechanisms or improved potency.

The table below summarizes various derivatization strategies applied to the broader benzimidazole-acetamide scaffold and the resulting biological activities.

Base ScaffoldDerivatization StrategyResulting Compound ClassInvestigated Activity
Benzimidazole-acetamideAttachment of arylpiperazine moietyN-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamidesAnticancer elsevierpure.com
Benzimidazole-acetamideHybridization with 1,2,3-triazole and N-arylacetamideBenzo[d]imidazole-amide-1,2,3-triazole-N-arylacetamide hybridsAntidiabetic (α-glucosidase inhibition) nih.gov
Benzimidazole-acetamideAttachment of substituted 4-oxothiazolidine2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamidesAntimicrobial, Anticancer nih.gov
Benzothiazole-acetamideSuzuki cross-coupling with aryl boronic acidsN-(6-Arylbenzo[d]thiazole-2-acetamide derivativesUrease inhibition, Antibacterial mdpi.com
BenzimidazoleMulti-step synthesis involving piperazine (B1678402) substitutionBisbenzimidazole (BBZ) derivativesAnticancer (Topoisomerase I inhibition) nih.govacs.org

Uncharted Biomolecular Targets and Mechanistic Investigations

While research has identified several biomolecular targets for derivatives of the benzimidazole-acetamide scaffold, many potential targets remain uncharted. The structural similarity of the benzimidazole nucleus to natural purines suggests that it can interact with a wide array of biomolecules, particularly enzymes involved in nucleic acid metabolism. Future research should focus on identifying and validating novel protein targets to expand the therapeutic applications of this compound class.

Mechanistic investigations are crucial for understanding how these molecules exert their biological effects. Current studies have identified targets such as:

Kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and cyclin-dependent kinase-8 (CDK8) have been identified as targets for anticancer derivatives. elsevierpure.comnih.gov

Topoisomerases: Human Topoisomerase I is a validated target for bisbenzimidazole derivatives that act as DNA minor groove-binding ligands. nih.govacs.org

Metabolic Enzymes: Enzymes like α-glucosidase and urease have been successfully targeted by novel benzimidazole-amide hybrids and benzothiazole-acetamide derivatives, respectively. nih.govmdpi.com

The table below details some of the investigated targets for compounds based on the benzimidazole-acetamide and related scaffolds.

Compound ClassBiomolecular TargetTherapeutic Area
N-(1H-benzo[d]imidazol-2-yl)-2-(4-(4-chlorophenyl)piperazin-1-yl)acetamideVascular Endothelial Growth Factor Receptor 2 (VEGFR-2)Oncology elsevierpure.com
Bisbenzimidazole derivatives (e.g., 12b)Human Topoisomerase I (Hu Topo I)Oncology nih.govacs.org
Benzo[d]imidazole-amide-triazole-N-arylacetamide hybrids (e.g., 8c)α-GlucosidaseDiabetes nih.gov
2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamidesCyclin-dependent kinase-8 (CDK8)Oncology nih.gov
N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamideUreaseInfectious Disease mdpi.com

Future work should employ advanced techniques like chemical proteomics and thermal shift assays to systematically screen for new protein binding partners of this compound derivatives. Elucidating the precise mechanism of action, including downstream signaling pathways and potential off-target effects, will be essential for translating promising compounds into clinical candidates.

Potential for this compound in Interdisciplinary Research

The potential of this compound extends beyond medicinal chemistry and pharmacology into various interdisciplinary fields. Its unique chemical structure makes it a candidate for applications in materials science and chemical biology.

Materials Science: Benzimidazole derivatives have been investigated for their non-linear optical (NLO) properties, which are of interest for applications in telecommunications and optical data processing. researchgate.net The this compound scaffold could be systematically modified to tune these electronic properties, leading to the development of novel organic materials.

Chemical Biology: As DNA minor groove-binding agents, benzimidazole derivatives serve as valuable tools for studying DNA-protein interactions and chromatin structure. nih.gov Fluorescently tagged versions of this compound could be developed as probes to visualize specific DNA sequences or cellular structures.

Diagnostics and Sensing: The ability of the benzimidazole core to coordinate with metal ions could be exploited to create chemical sensors for detecting specific metal cations in biological or environmental samples.

This interdisciplinary approach will not only uncover new applications for this versatile scaffold but also provide deeper insights into its fundamental chemical and biological properties, fostering innovation across different scientific domains.

Q & A

Q. What synthetic strategies are commonly employed to prepare N-(1H-Benzo[d]imidazol-6-yl)acetamide derivatives?

The synthesis typically involves coupling acetamide moieties with functionalized benzimidazole precursors. For example, compound I-17 (a derivative) was synthesized via molecular hybridization, using a 1H-benzo[d]imidazol-6-amine intermediate reacted with a bromophenoxy-acetyl chloride under reflux conditions . Key steps include nucleophilic substitution and purification via column chromatography. Structural confirmation relies on NMR, IR, and X-ray crystallography (for analogs), as seen in related benzothiazole-acetamide hybrids .

Q. How is the purity and structural integrity of this compound derivatives validated?

Analytical methods include:

  • 1H/13C NMR to confirm substituent connectivity and regiochemistry .
  • High-resolution mass spectrometry (HRMS) for molecular weight verification .
  • X-ray crystallography for unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., H-bonding in benzothiazole analogs) .
  • HPLC for purity assessment (>98% for bioactive derivatives) .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

  • P2Y14R antagonism : Radioligand binding assays (IC50 determination) using HEK293 cells expressing human P2Y14R .
  • Anti-inflammatory activity : Inhibition of NLRP3 inflammasome activation and cytokine release (IL-1β, TNF-α) in THP-1 macrophages .
  • Cellular toxicity : MTT assays to exclude nonspecific cytotoxicity .

Advanced Research Questions

Q. How does the substitution pattern on the benzimidazole core influence P2Y14R antagonism and bioavailability?

  • Electron-withdrawing groups (e.g., 4-bromophenoxy in I-17) enhance binding affinity (IC50 = 0.6 nM) by stabilizing hydrophobic interactions in the receptor’s orthosteric pocket .
  • Zwitterionic character avoidance improves oral bioavailability (F = 75% for I-17) by reducing polar surface area (PSA) and rotatable bond count, aligning with Veber’s rules .
  • Substituents at the C-2 position of benzimidazole (e.g., methylthio groups) can modulate metabolic stability, as shown in related analogs .

Q. What contradictions exist between in vitro and in vivo efficacy data for this compound?

In acute gouty arthritis models , I-17 showed strong in vitro NLRP3 inhibition but required higher doses in vivo to achieve comparable efficacy. This discrepancy may arise from:

  • Protein binding reducing free drug concentration .
  • Tissue penetration barriers in inflamed joints .
  • Species-specific metabolic differences (e.g., cytochrome P450 activity in rats vs. humans) .

Q. How can researchers optimize pharmacokinetic (PK) properties while retaining target affinity?

  • Lipophilic efficiency (LipE) : Balance logP (<3) and potency to maintain cell permeability .
  • Prodrug strategies : Esterification of polar groups (e.g., carboxylates) to enhance absorption, as demonstrated in structurally related acetamide derivatives .
  • Crystallographic overlay studies : Guide modifications to retain key hydrogen bonds (e.g., N–H⋯N interactions in P2Y14R antagonists) .

Q. What computational tools are used to predict binding modes and selectivity?

  • Molecular docking (e.g., AutoDock Vina) to map interactions with P2Y14R’s transmembrane helices .
  • Molecular dynamics (MD) simulations to assess stability of ligand-receptor complexes over time .
  • Pharmacophore modeling to identify critical features (e.g., aromaticity, hydrogen bond acceptors) shared with high-affinity antagonists .

Q. How do structural analogs of this compound compare in cross-reactivity assays?

  • Selectivity profiling against related purinergic receptors (e.g., P2Y12, P2Y13) is critical. I-17 exhibited >100-fold selectivity for P2Y14R over other subtypes .
  • Off-target effects : Thiazole-benzimidazole conjugates (e.g., compound 8 ) showed unintended pancreatic lipase inhibition, highlighting the need for counter-screening .

Methodological Considerations

Q. How should researchers address discrepancies in IC50 values across different assay platforms?

  • Standardize assay conditions : Use consistent cell lines (e.g., HEK293-P2Y14R), buffer composition, and incubation times .
  • Control for endogenous UDP-glucose levels , which may artificially inflate IC50 values in certain cellular models .
  • Validate with orthogonal assays (e.g., cAMP inhibition vs. calcium mobilization) to confirm target engagement .

Q. What strategies mitigate metabolic instability in rodent models?

  • Deuterium incorporation at labile positions (e.g., methyl groups) to slow CYP450-mediated oxidation .
  • Co-administration with CYP inhibitors (e.g., 1-aminobenzotriazole) in preclinical PK studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.